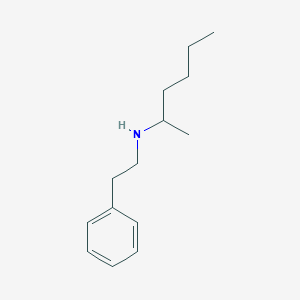

(Hexan-2-yl)(2-phenylethyl)amine

Description

(Hexan-2-yl)(2-phenylethyl)amine is a secondary amine characterized by a branched hexyl group (at the second carbon) and a 2-phenylethyl substituent. For instance, N-(2-phenylethyl) derivatives are often synthesized via nucleophilic substitution or acyl transfer reactions, as seen in the preparation of 2-cyano-N-(2-phenylethyl)acetamide (). Enzymatic cascades involving amine transaminases and acyl transferases, such as those used for synthesizing N-(hexan-2-yl)-2-methoxyacetamide (), might also be adapted for this compound.

Applications of this compound could span agrochemicals, pharmaceuticals, or specialty polymers, akin to the uses of 2,2-diphenylethan-1-amine ().

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(2-phenylethyl)hexan-2-amine |

InChI |

InChI=1S/C14H23N/c1-3-4-8-13(2)15-12-11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |

InChI Key |

ULXABLKHIVPWAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines

- Lipophilicity : The branched hexyl group in this compound enhances lipophilicity compared to 2,2-diphenylethan-1-amine, which has aromatic rigidity but lacks alkyl flexibility.

- Bioactivity : The 2-phenylethyl moiety is associated with plant defense mechanisms (), while amide derivatives (e.g., N-(2-phenylethyl)acetamide) often exhibit enhanced metabolic stability compared to amines.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 2,2-Diphenylethan-1-amine | N-(2-phenylethyl)acetamide |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | 285–290 | 310 (decomposes) |

| Solubility | Low in water, high in organics | Insoluble in water | Moderate in polar solvents |

| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Hydrolytically stable |

- Stability : Secondary amines like this compound are prone to oxidation, necessitating inert storage, whereas amides (e.g., N-(2-phenylethyl)acetamide) exhibit greater hydrolytic stability ().

Research Findings and Implications

- Hybridizing this moiety with alkyl chains could balance lipophilicity and bioavailability.

- Synthetic Challenges : Enzymatic methods () offer green chemistry advantages but require optimization for secondary amines. Traditional routes () remain reliable but may involve harsher conditions.

- Biological Potential: Further studies should explore this compound’s role in stress response pathways, given the known activity of phenylethyl-containing metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.